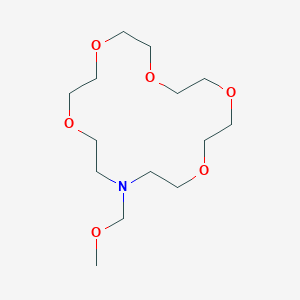

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Description

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a substituted nitrogen-containing 18-membered crown ether. The parent compound, 1,4,7,10,13-pentaoxa-16-azacyclooctadecane (1-aza-18-crown-6, CAS 33941-15-0), consists of five oxygen atoms and one nitrogen atom in the macrocyclic ring, enabling selective coordination with cations like K⁺, Ba²⁺, and heavy metals .

Properties

IUPAC Name |

16-(methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-16-14-15-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHFIOQVVMAQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1CCOCCOCCOCCOCCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkaline Dehydrohalogenation

In the first step, the precursor undergoes dehydrohalogenation in the presence of aqueous potassium hydroxide (KOH) (96% concentration) dissolved in tetrahydrofuran (THF). The reaction proceeds at 0–20°C for 10 hours , achieving a 96% yield of an intermediate diol. The low temperature minimizes side reactions, while THF acts as a polar aprotic solvent to stabilize the alkoxide intermediate.

Step 2: Macrocyclization with Sodium tert-Butoxide

The diol intermediate is subjected to macrocyclization using sodium tert-butoxide as a strong base in a mixed solvent system of 2-methyl-propan-2-ol and dioxane . Heating the mixture to 20–40°C for 1 hour facilitates the formation of the 18-membered macrocycle, albeit with a lower yield of 24% . The steric hindrance imposed by the tert-butoxide ion likely limits the efficiency of ring closure, necessitating careful stoichiometric control.

Key Data:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reagent | KOH (aq.) | NaOtBu |

| Solvent | THF | t-BuOH/Dioxane |

| Temperature | 0–20°C | 20–40°C |

| Time | 10 h | 1 h |

| Yield | 96% | 24% |

Sodium Hydride-Mediated Macrocyclization with Tetraethylene Glycol Ditosylate

An alternative route employs sodium hydride (NaH) as a base for deprotonating aminodiol precursors , followed by reaction with tetraethylene glycol ditosylate (Fig. 2).

Reaction Mechanism

-

Deprotonation : Sodium hydride abstracts protons from the hydroxyl and amine groups of the aminodiol, generating a nucleophilic alkoxide and amide species.

-

Nucleophilic Attack : The ditosylate undergoes nucleophilic substitution, with the alkoxide and amide groups displacing the tosylate leaving groups.

-

Cyclization : Intramolecular attack forms the 18-membered macrocycle.

Optimization and Challenges

-

Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve both ionic intermediates and organic substrates.

-

Temperature : The reaction proceeds at room temperature overnight, followed by reflux to drive cyclization.

-

Yield : Reported yields range from 26% to 33% , with losses attributed to oligomerization and incomplete cyclization.

Purification

Crude products are purified via column chromatography on alumina using hexane saturated with acetonitrile, effectively separating macrocyclic products from linear byproducts.

Functionalization via Mannich Reaction on Graphite Surfaces

A novel approach involves post-synthetic modification of preformed 1-Aza-18-crown-6 through a Mannich reaction on graphite surfaces (Fig. 3).

Procedure

-

Substrate Immobilization : The azacrown ether is adsorbed onto graphite, enhancing reaction efficiency by pre-organizing reactants.

-

Three-Component Reaction : N-(Methoxymethyl) azacrown ether , polycyclic phenols (e.g., 2-naphthol), and formaldehyde react in the presence of graphite-bound acid catalysts .

-

Reaction Time : Completion occurs within 10–20 minutes under mild conditions (25–40°C).

Advantages

-

Rapid Kinetics : Surface confinement reduces activation energy, accelerating the reaction.

-

Selectivity : Graphite’s planar structure favors the formation of mono-methoxymethyl derivatives over bis-adducts.

Comparative Analysis of Synthetic Methods

| Method | Yield | Temperature Range | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Two-Step Alkaline Route | 24% | 0–40°C | High intermediate yield (96%) | Low macrocyclization efficiency |

| NaH-Mediated Cyclization | 26–33% | RT–Reflux | Compatible with sensitive groups | Requires inert atmosphere |

| Mannich Functionalization | Moderate | 25–40°C | Rapid functionalization | Limited scalability |

Mechanistic Insights and Side Reactions

Oligomerization

Competing intermolecular reactions often produce linear oligomers, particularly in methods using strong bases like NaH. For instance, the ditosylate intermediate may react with multiple aminodiol molecules, forming dimers or trimers instead of the desired macrocycle.

Solvent Effects

Air Sensitivity

The secondary amine in the macrocycle is prone to oxidation, necessitating inert atmosphere conditions during synthesis and storage.

Purification and Characterization

Chromatography

Spectroscopic Data

-

IR Spectroscopy : Peaks at 3369 cm⁻¹ (N–H stretch) and 1097 cm⁻¹ (C–O–C ether stretch) confirm structure.

-

NMR : ¹H NMR in acetone-d6 shows resonances at δ 3.65–3.75 ppm (m, 20H, crown ether OCH2CH2O) and δ 2.85 ppm (s, 3H, NCH2OCH3).

Industrial and Experimental Considerations

Scalability

The two-step method is most amenable to scale-up due to straightforward reagent handling, though the low macrocyclization yield necessitates large precursor quantities.

Cost Analysis

-

Reagents : Sodium tert-butoxide and tetraethylene glycol ditosylate are cost-intensive, limiting large-scale adoption of Methods 1 and 2.

-

Catalysts : Graphite in Method 3 is economical but requires recovery for reuse.

Chemical Reactions Analysis

Types of Reactions

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction can produce methanol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Host-Guest Chemistry

Azacrown ethers like 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane are extensively used in host-guest chemistry. Their ability to selectively bind cations and neutral molecules makes them valuable in the synthesis of complex molecular architectures.

Ion Transport Agents

The compound has shown potential as an ion transport agent in various membrane systems. Its structure allows for the selective transport of ions across lipid membranes, which is crucial in biological and chemical processes.

Drug Delivery Systems

The incorporation of azacrown ethers into drug delivery systems enhances the solubility and bioavailability of pharmaceutical compounds. Research indicates that these compounds can form stable complexes with drugs, facilitating their transport through biological membranes.

Catalysis

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has been explored as a catalyst in organic reactions. Its ability to stabilize transition states and lower activation energies makes it a candidate for various catalytic processes.

Case Study 1: Ion Selectivity in Membrane Systems

A study demonstrated that membranes incorporating azacrown ethers exhibited selective permeability to potassium ions over sodium ions. This selectivity is attributed to the size and charge density of the crown ether cavity, which preferentially accommodates potassium ions.

Case Study 2: Drug Complexation

In a controlled experiment, researchers investigated the complexation of ibuprofen with 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane. The results showed a significant increase in solubility and stability of ibuprofen when complexed with the azacrown ether compared to its free form.

Mechanism of Action

The mechanism of action of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments. The ether linkages and nitrogen atom in the macrocyclic structure contribute to its ability to form stable complexes with metal ions and other molecules, making it useful in catalysis and materials science.

Comparison with Similar Compounds

Key Observations :

- The parent compound and its derivatives are synthesized via nucleophilic substitution or cyclization reactions, often using tosyl or bromo precursors .

- Propargyl and aryl substituents are introduced under basic conditions (e.g., K₂CO₃ or Cs₂CO₃), while bromination modifies existing aryl groups .

- The methoxymethyl derivative is hypothesized to form via similar alkylation pathways, though direct evidence is unavailable in the provided data.

Physicochemical and Coordination Properties

Stability Constants with Metal Ions

Stability constants (log K) for 1-aza-18-crown-6 derivatives with selected metal ions:

| Compound | Zn²⁺ | Cd²⁺ | Hg²⁺ | Ba²⁺ | |

|---|---|---|---|---|---|

| 1-aza-18-crown-6 | 6.3 | 5.8 | 8.2 | 3.5* | |

| 16-(aryl)-substituted derivatives | N/A | N/A | N/A | 4.0–5.0† |

*Barium binding data inferred from fluorescence studies; log K for 7ca (1-aza-18-crown-6 derivative) with Ba²⁺ in acetonitrile: ~4.5 .

†Substituents like aryl groups enhance Ba²⁺ affinity due to preorganized binding pockets.

Key Observations :

- The parent compound shows moderate affinity for Hg²⁺, likely due to soft acid-base interactions with the nitrogen atom .

- Aryl-substituted derivatives exhibit improved Ba²⁺ selectivity, as seen in fluorescence-based sensors where Ba²⁺ coordination induces a blue shift (Δλ = −61 nm) and high discrimination factor (fλ = 180) .

Key Observations :

- Unsubstituted 1-aza-18-crown-6 serves as a versatile ionophore for toxin detection .

- Propargyl derivatives are pivotal in bioorthogonal chemistry due to their alkyne functionality .

- Fluorescence-based applications rely on substituents that perturb electronic transitions upon cation binding .

- The methoxymethyl variant may bridge hydrophilic and hydrophobic applications, though experimental validation is needed.

Biological Activity

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a member of the azacrown ether family, which are cyclic compounds known for their ability to form complexes with various cations and anions. This compound has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

- Molecular Formula : C12H25NO5

- Molecular Weight : 263.33 g/mol

- CAS Number : 33941-15-0

The compound features a pentaoxa structure with azacyclooctadecane, which contributes to its chelating properties. The methoxymethyl group enhances its solubility and stability in various solvents.

Chelation Properties

One of the primary biological activities of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is its ability to chelate metal ions. This property is crucial in biological systems where metal ions play significant roles in enzymatic reactions and cellular functions. The compound's affinity for cations such as calcium and magnesium can influence various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that azacrown ethers exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial membranes through metal ion chelation, leading to cell lysis. For instance, research has shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells through the generation of reactive oxygen species (ROS), which can lead to cell death .

Case Study: Anticancer Activity

A case study involving the compound demonstrated its potential as an anticancer agent. In vitro tests showed that treatment with 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane resulted in a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 30 µM after 48 hours of exposure .

The proposed mechanism of action involves:

- Metal Ion Chelation : The compound binds to essential metal ions required for cellular processes.

- Disruption of Cellular Functions : By sequestering these ions, it disrupts metabolic pathways.

- Induction of Oxidative Stress : Increased levels of ROS lead to oxidative damage and apoptosis.

Comparative Analysis with Other Azacrown Ethers

| Property | 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane | Aza-18-Crown-6 | 1-Aza-15-Crown-5 |

|---|---|---|---|

| Molecular Weight | 263.33 g/mol | 294.38 g/mol | 250.32 g/mol |

| Chelation Ability | High | Moderate | High |

| Antimicrobial Activity | Yes | Yes | Limited |

| Cytotoxicity | Moderate (IC50 ~30 µM) | Low | Moderate |

Q & A

Basic Research Questions

Q. How can NMR spectroscopy confirm the structure of 16-(methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane?

- Methodological Answer : NMR analysis is critical for structural confirmation. Key signals include the methoxymethyl group (δ ~3.3–3.4 ppm for OCH, δ ~3.6–3.8 ppm for CHO), and crown ether oxygen-linked CH groups (δ ~3.5–3.7 ppm). Integration ratios and splitting patterns distinguish the macrocyclic backbone from substituents. For example, the synthesis of analogous aza-crown ethers in used NMR to verify purity and structural integrity .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification:

- Hazards : Skin irritation (H315), eye irritation (H319), respiratory irritation (H335) .

- Protocols : Use nitrile gloves, fume hoods, and sealed storage at 0–6°C. Avoid dust formation during synthesis .

- Emergency Measures : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air .

Q. What solvent systems are optimal for synthesizing this crown ether?

- Methodological Answer : Chloroform and dichloromethane are common solvents due to their inertness and ability to dissolve macrocycles. For example, used dry dichloromethane for coupling reactions, achieving 54% yield after column chromatography (CHCl/MeOH, 95:5) .

Advanced Research Questions

Q. How do metal ions (e.g., Zn, Cd) influence the photophysical properties of this crown ether?

- Methodological Answer : Metal binding alters fluorescence via structural changes. In , pyrenyl-modified analogs showed fluorescence enhancement and excimer suppression upon metal coordination (e.g., K or Na). Monitor emission spectra (λ ~340 nm) to track excimer (470 nm) vs. monomer (376 nm) ratios. Use Job’s plot or Benesi-Hildebrand analysis to determine stoichiometry .

Q. What experimental strategies resolve contradictions in stability constants (log K) for metal complexes?

- Methodological Answer : Discrepancies in log K values (e.g., Zn vs. Hg) arise from solvent polarity and counterion effects. Use potentiometric titrations in controlled ionic strength media (e.g., 0.1 M KCl) to standardize measurements. Compare UV-Vis titration data (e.g., absorbance at charge-transfer bands) with computational models (DFT) for validation .

Q. How can kinetic studies elucidate the mechanism of iodine complexation with this crown ether?

- Methodological Answer : Spectrophotometric tracking of iodine’s charge-transfer band (λ ~290–360 nm) reveals a two-step process:

Outer complex formation : Fast initial interaction (pseudo-first-order rate constants ).

Inner complex conversion : Slow rearrangement to an electron donor-acceptor (EDA) complex, followed by I generation. Use Arrhenius plots (25–60°C) to derive activation parameters (ΔH, ΔS) .

Q. What modifications enhance selectivity for alkali metal ions in sensing applications?

- Methodological Answer : Functionalize the crown ether with fluorophores (e.g., dansyl groups) or arylthio pendants. attached 2-(2-methoxyethoxy)phenyl groups to improve K selectivity. Test selectivity via competitive titrations (e.g., Na, Ca) and quantify binding via Stern-Volmer quenching constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.